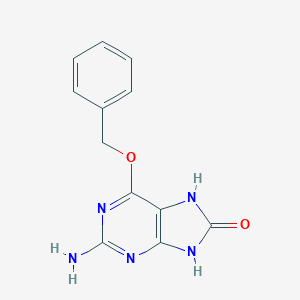

6-ベンジル-8-オキソグアニン

概要

説明

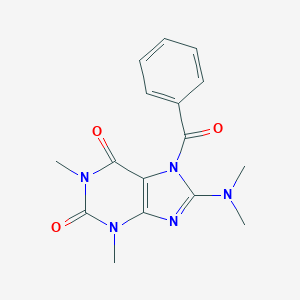

O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .

科学的研究の応用

O6-Benzyl-8-oxoguanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the inhibition of DNA repair mechanisms, thereby enhancing the effectiveness of alkylating agents used in chemotherapy . The compound is also used in pharmacokinetic studies to understand its distribution and metabolism in biological systems .

作用機序

Target of Action

O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .

Biochemical Pathways

The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .

Pharmacokinetics

The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .

Result of Action

The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .

Action Environment

The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.

生化学分析

Biochemical Properties

“o6-Benzyl-8-oxoguanine” is involved in the DNA repair pathways, specifically in the inactivation of the AGT . It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT enhances the sensitivity of tumor cell lines and tumor xenografts to alkylating agents .

Cellular Effects

The presence of “o6-Benzyl-8-oxoguanine” in cells can lead to a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also causes problems in aberrant quality and translational fidelity .

Molecular Mechanism

“o6-Benzyl-8-oxoguanine” exerts its effects at the molecular level through its interaction with AGT. It irreversibly inactivates the AGT, thereby increasing tumor-cell sensitivity to alkylating agents .

Temporal Effects in Laboratory Settings

In laboratory settings, “o6-Benzyl-8-oxoguanine” has been observed to have a half-life of 0.52+/-0.02 hours, indicating its stability over time . Its active metabolite, 8-oxo-O6BG, has a longer half-life of 0.76+/-0.03 hours .

Dosage Effects in Animal Models

In animal models, the effects of “o6-Benzyl-8-oxoguanine” vary with different dosages. For instance, in nonhuman primates, a single 1-mg dose of “o6-Benzyl-8-oxoguanine” was well tolerated . The animals also tolerated 6 weekly intralumbar doses of “o6-Benzyl-8-oxoguanine” without toxicity .

Metabolic Pathways

“o6-Benzyl-8-oxoguanine” is involved in the DNA repair pathways . It is converted in mice, rats, and humans to an equally active, yet longer-lived metabolite, 8-oxo-O6BG, by CYP1A2, CYP3A4, and aldehyde oxidase .

Transport and Distribution

After administration, “o6-Benzyl-8-oxoguanine” and its active metabolite, 8-oxo-O6BG, were detected in the plasma 0.5-3 hours post-administration . This suggests that “o6-Benzyl-8-oxoguanine” is transported and distributed within cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .

Industrial Production Methods: While specific industrial production methods for O6-Benzyl-8-oxoguanine are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: O6-Benzyl-8-oxoguanine primarily undergoes oxidation reactions. It is formed as a result of the oxidation of O6-benzylguanine. The compound itself can participate in further oxidation reactions under specific conditions .

Common Reagents and Conditions: The oxidation of O6-benzylguanine to O6-Benzyl-8-oxoguanine typically involves the use of aldehyde oxidase as a catalyst. The reaction is carried out in the presence of oxygen and a suitable solvent, such as water or an organic solvent .

Major Products: The major product of the oxidation of O6-benzylguanine is O6-Benzyl-8-oxoguanine. Further oxidation can lead to the formation of other oxidized derivatives, depending on the reaction conditions and the presence of additional reagents .

類似化合物との比較

Similar Compounds:

- O6-Benzylguanine

- O6-Methylguanine

- O6-Ethylguanine

Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .

特性

IUPAC Name |

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBCMAJPZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

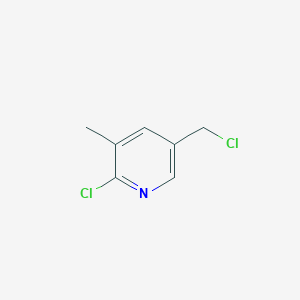

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

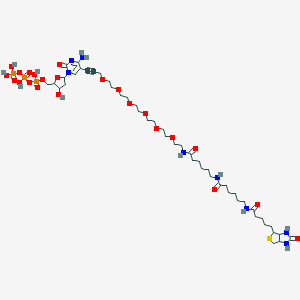

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。